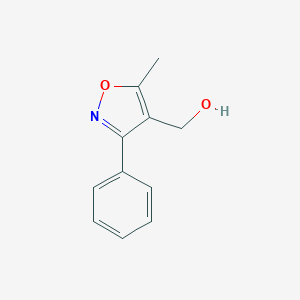

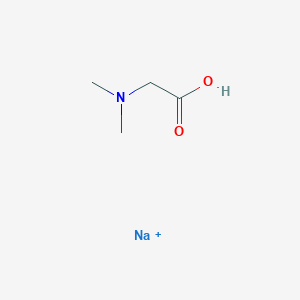

5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole" is a derivative of the indole class, which is a significant scaffold in medicinal chemistry due to its presence in many natural products and pharmaceuticals. The indole ring system is known for its diverse biological activities, and the bromine atom at the 5-position along with the pyrrolidin-1-yl ethyl group at the 3-position may contribute to unique chemical and biological properties.

Synthesis Analysis

The synthesis of indole derivatives often involves cyclization reactions, as seen in the preparation of various bromo-indolyl compounds. For instance, (R)-2-{[5-bromo-1-(3-bromopropyl)-1H (substituted)-indol-3-yl]methyl}pyrrolidine-1-carboxylic acid derivatives were synthesized using Japp-Klingemann and Fischer indole cyclization reactions, starting from 4-bromo aniline . Although the specific synthesis of "5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole" is not detailed in the provided papers, similar synthetic strategies involving electrophilic substitution and cyclization reactions could be employed.

Molecular Structure Analysis

The molecular structure of indole derivatives is often characterized by spectroscopic methods and confirmed by X-ray crystallography. For example, the crystal structure of a related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, was determined using single-crystal X-ray diffraction . The indole derivatives exhibit various intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence their crystal packing and stability.

Chemical Reactions Analysis

Indole derivatives can participate in a range of chemical reactions. The presence of a bromine atom on the indole ring makes it susceptible to further functionalization through nucleophilic substitution reactions. The pyrrolidine ring can also engage in reactions typical of secondary amines, such as alkylation or acylation. The reactivity of these compounds can be exploited to create a diverse array of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives like "5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole" are influenced by their molecular structure. The bromine atom contributes to the compound's density and molecular weight, while the pyrrolidin-1-yl ethyl group can affect its solubility and boiling point. The compound's spectroscopic properties, such as NMR and IR spectra, are characteristic of its functional groups and can be used for identification and purity assessment .

Relevant Case Studies

While the provided papers do not include case studies on the specific compound "5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole," they do offer insights into the biological activities of related indole derivatives. For instance, certain 3-bromo-indolyl derivatives have shown antibacterial activity against resistant strains of bacteria, suggesting a mechanism of action different from common antibiotics . Additionally, indole derivatives have been identified as high-affinity human 5-HT(1B/1D) ligands, indicating their potential in neuropsychiatric disorder treatments .

Applications De Recherche Scientifique

Summary of the Application

“5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole” could potentially be used in the synthesis of antidepressant molecules. The synthesis of these molecules often involves metal-catalyzed reactions .

Methods of Application or Experimental Procedures

The synthesis of antidepressant molecules often involves metal-catalyzed reactions. Transition metals like iron, nickel, and ruthenium serve as catalysts in the synthesis of antidepressants . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized using metal-catalyzed steps .

Results or Outcomes

Depression is a common mood disorder that affects roughly 280 million people worldwide . Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression. Approximately 50–60% of people with depression experience substantial improvement when using these medications .

Safety And Hazards

Propriétés

IUPAC Name |

5-bromo-3-(2-pyrrolidin-1-ylethyl)-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrN2/c15-12-3-4-14-13(9-12)11(10-16-14)5-8-17-6-1-2-7-17/h3-4,9-10,16H,1-2,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKDIZOYQXFTDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCC2=CNC3=C2C=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70578766 |

Source

|

| Record name | 5-Bromo-3-[2-(pyrrolidin-1-yl)ethyl]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70578766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole | |

CAS RN |

17274-68-9 |

Source

|

| Record name | 5-Bromo-3-[2-(pyrrolidin-1-yl)ethyl]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70578766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![trimethyl-[(2S,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane](/img/structure/B95404.png)